Cas no 1784236-72-1 (1-ethyl-1,7-diazaspiro4.5decane)
1-ethyl-1,7-diazaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
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- 1-ETHYL-1,7-DIAZASPIRO[4.5]DECANE
- EN300-1273821
- 1784236-72-1
- 1-ethyl-1,7-diazaspiro4.5decane
-
- Inchi: 1S/C10H20N2/c1-2-12-8-4-6-10(12)5-3-7-11-9-10/h11H,2-9H2,1H3
- InChI Key: WKESJZPYHSLCQU-UHFFFAOYSA-N
- SMILES: N1(CC)CCCC21CNCCC2
Computed Properties
- Exact Mass: 168.162648646g/mol
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 15.3Ų
1-ethyl-1,7-diazaspiro4.5decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273821-0.05g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 0.05g |
$1212.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-0.1g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 0.1g |
$1269.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-0.25g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 0.25g |
$1328.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-0.5g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 0.5g |
$1385.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-1.0g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 1g |
$1442.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-2.5g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 2.5g |
$2828.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-5.0g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 5g |
$4184.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-10.0g |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 10g |
$6205.0 | 2023-06-08 | ||
| Enamine | EN300-1273821-50mg |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 50mg |
$647.0 | 2023-10-02 | ||
| Enamine | EN300-1273821-100mg |
1-ethyl-1,7-diazaspiro[4.5]decane |
1784236-72-1 | 100mg |
$678.0 | 2023-10-02 |
1-ethyl-1,7-diazaspiro4.5decane Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-ethyl-1,7-diazaspiro4.5decane
Recent Advances in the Study of 1-Ethyl-1,7-diazaspiro[4.5]decane (CAS: 1784236-72-1): A Comprehensive Research Brief
The compound 1-ethyl-1,7-diazaspiro[4.5]decane (CAS: 1784236-72-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic amine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the compound's role as a precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers have developed novel synthetic routes to produce 1-ethyl-1,7-diazaspiro[4.5]decane with high yield and purity, which is critical for its subsequent use in drug development. The compound's unique spirocyclic structure contributes to its stability and bioavailability, making it an attractive scaffold for further chemical modifications.
Recent pharmacological studies have explored the compound's interactions with various neurotransmitter systems. Preliminary findings suggest that 1-ethyl-1,7-diazaspiro[4.5]decane may exhibit affinity for specific receptor subtypes, potentially offering new avenues for the treatment of neurological disorders. These findings are particularly relevant given the ongoing need for novel therapeutic agents with improved efficacy and safety profiles in CNS drug development.
In addition to its potential therapeutic applications, researchers have also investigated the compound's physicochemical properties and structure-activity relationships (SAR). These studies have provided valuable insights into how structural modifications of the spirocyclic core might influence its biological activity and pharmacokinetic profile. Such information is crucial for the rational design of derivatives with optimized properties for specific therapeutic indications.
The safety profile of 1-ethyl-1,7-diazaspiro[4.5]decane has also been a subject of recent investigation. Toxicology studies conducted in preclinical models have provided preliminary data on the compound's safety margins and potential adverse effects. These findings will be essential for guiding future clinical development efforts and ensuring patient safety in potential therapeutic applications.
Looking ahead, researchers are particularly interested in exploring the compound's potential in combination therapies and as part of targeted drug delivery systems. The unique chemical properties of 1-ethyl-1,7-diazaspiro[4.5]decane may make it suitable for conjugation with other therapeutic agents or for incorporation into novel drug formulations designed to enhance CNS penetration.
In conclusion, the growing body of research on 1-ethyl-1,7-diazaspiro[4.5]decane (CAS: 1784236-72-1) highlights its potential as a valuable compound in pharmaceutical research and development. While further studies are needed to fully elucidate its therapeutic potential and mechanism of action, the current findings suggest that this spirocyclic amine derivative may play an important role in the development of next-generation therapeutics for CNS disorders and other medical conditions.
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